molecular formula C18H15FN2O2S B2854462 3'-(3-Fluoro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894564-39-7

3'-(3-Fluoro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2854462
CAS No.: 894564-39-7
M. Wt: 342.39
InChI Key: MVOYWXOAMNPYSV-UHFFFAOYSA-N
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Description

This compound belongs to the spiro[indole-thiazolidine] class, characterized by a fused bicyclic scaffold combining indole and thiazolidine moieties. Its structure features a 3-fluoro-4-methylphenyl substituent at the 3' position and a methyl group at the 1-position of the indole ring. The spiro architecture and substitution pattern are critical for its physicochemical properties and biological activity, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1'-methylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-11-7-8-12(9-14(11)19)21-16(22)10-24-18(21)13-5-3-4-6-15(13)20(2)17(18)23/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOYWXOAMNPYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base-Mediated Cyclocondensation

A widely adopted method involves the stepwise formation of Schiff base intermediates followed by cyclization with mercaptoacetic acid. In a seminal study, Divar et al. demonstrated that N-alkylated isatins (e.g., 1-methylisatin) react with aromatic amines such as 3-fluoro-4-methylaniline to form Schiff bases, which subsequently undergo cyclocondensation with mercaptoacetic acid to yield spiro-thiazolidinediones. Key advantages include:

  • Modular substrate scope : Varying the N-alkyl group on isatin and the aryl amine enables systematic structural diversification.
  • High functional group tolerance : Electron-withdrawing (e.g., nitro) and donating (e.g., methoxy) groups on the aniline component remain intact during cyclization.

Representative Protocol :

  • N-Alkylation of isatin using methyl iodide in DMF with K₂CO₃/TBAB
  • Schiff base formation via refluxing N-methylisatin with 3-fluoro-4-methylaniline in methanol
  • Cyclocondensation with mercaptoacetic acid in dioxane at 80°C for 12 hours
Step Reagents/Conditions Yield (%)
1 MeI, K₂CO₃, TBAB, DMF, 60°C 85-92
2 3-Fluoro-4-methylaniline, MeOH, Δ 78-85
3 Mercaptoacetic acid, dioxane, 80°C 65-72

Acid-Catalyzed Spirocyclization of Preformed Intermediates

Aksenov et al. developed a one-pot strategy combining Grignard reagent addition and Brønsted acid-assisted cyclization for related spiro systems. While originally applied to isoxazoles, this approach shows adaptability for thiazolidine formation:

  • Conjugate addition of methylmagnesium bromide to nitroalkene-indole hybrids
  • In situ cyclization using HCl/H₂O at 0°C

Optimized Conditions :

  • Acid Selection : 37% HCl in H₂O gave superior yields (72%) compared to H₃PO₄ (45%) or CH₃SO₃H (51%)
  • Temperature Control : 0°C minimized side reactions during cyclization

Multi-Component Reaction (MCR) Approaches

Green chemistry principles have driven development of MCR routes. Al-Romaizan's work on bis-spiro[indoline-thiazolidine]diones illustrates the potential of combining isatins, diamines, and thioglycolic acid in a single pot. For the target compound:

  • Condensation of 1-methylisatin with 3-fluoro-4-methylbenzene-1,2-diamine
  • Sequential cyclization with mercaptoacetic acid under microwave irradiation

Advantages :

  • 40-50% reduced reaction time vs. conventional heating
  • Atom economy improved by eliminating intermediate isolation

Critical Analysis of Methodological Variations

Solvent and Catalyst Optimization

The choice of solvent system profoundly impacts cyclization efficiency:

Solvent Dielectric Constant (ε) Yield (%) Observation
Dioxane 2.21 72 Optimal for spirocyclic transition state
DMF 36.7 58 Partial decomposition at elevated T
Acetic acid 6.15 63 Protonation competes with cyclization

Catalyst Screening :

  • TBAB (Phase Transfer Catalyst) : Enhances N-alkylation kinetics by 30%
  • NaI/TMSCl : Promotes neutral cyclization pathways, avoiding acid-sensitive substrates

Stereochemical Considerations

While the target compound lacks chiral centers, related spiro systems exhibit axial chirality. X-ray crystallography of analogous structures confirms that:

  • The indole-thiazolidine dihedral angle ranges from 87.3° to 92.5°
  • Substituents at C3' (3-fluoro-4-methylphenyl) induce minimal ring puckering (RMSD <0.2 Å)

Advanced Characterization and Analytical Validation

Spectroscopic Fingerprinting

¹H NMR Key Signatures :

  • Spiro junction protons: δ 4.12-4.35 ppm (AB quartet, J = 14.2 Hz)
  • Thiazolidine dione carbonyls: δ 174.8-175.3 ppm in ¹³C NMR
  • Aromatic fluorine: ¹⁹F NMR δ -112.5 ppm (ortho to methyl)

Mass Spectral Data :

  • ESI-MS: [M+H]⁺ calc. for C₁₉H₁₅F₂N₂O₂S: 389.0864, found 389.0867

Crystallographic Validation

Single-crystal X-ray analysis of analog 1-(3-chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione confirms:

  • Planar indole moiety (r.m.s. deviation 0.018 Å)
  • Thiazolidine ring in envelope conformation (C2'-endo)

Industrial-Scale Considerations and Green Chemistry

Process Intensification Techniques

  • Continuous Flow Synthesis : Microreactor systems reduce cyclization time from 12h to 45min
  • Solvent Recycling : Dioxane recovery via fractional distillation achieves 92% reuse efficiency

Environmental Metrics Comparison

Method PMI (kg/kg) E-Factor Reaction Mass Efficiency (%)
Conventional batch 18.7 23.4 42.1
Flow chemistry 6.9 8.1 67.8
Microwave-assisted MCR 11.2 14.9 58.3

PMI: Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

3’-(3-fluoro-4-methylphenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3’-(3-fluoro-4-methylphenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological processes and interactions due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-(3-fluoro-4-methylphenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3'-(4-Methylphenyl)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione (CAS 59618-78-9)
  • Substituent : 4-Methylphenyl group at 3'.
  • Key Differences : Lacks the 3-fluoro substituent.
  • The para-methyl group enhances steric bulk but lacks the electronic effects (e.g., dipole interactions) imparted by fluorine .
3'-(4-Methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS 59618-77-8)
  • Substituent : 4-Methoxyphenyl group at 3'.
  • Key Differences : Methoxy (electron-donating) vs. fluoro (electron-withdrawing).
  • Impact :
    • Methoxy groups improve solubility due to polarity but may reduce membrane permeability.
    • Fluorine’s electronegativity enhances hydrogen bonding and bioavailability, making the target compound more suited for hydrophobic binding pockets .
(5'Z)-5'-(Benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione (IIa)
  • Substituents : 4-Chlorophenyl at 3', benzylidene at 5'.
  • Key Differences : Chlorine (larger atomic radius) vs. fluorine; additional benzylidene moiety.
  • Impact :
    • Chlorine increases steric hindrance and lipophilicity but may reduce metabolic stability compared to fluorine.
    • The benzylidene group in IIa contributes to π-π stacking interactions, enhancing anticancer activity .
Physical Properties
  • Melting Point : Fluorinated analogs typically exhibit lower melting points than methoxy or chlorinated derivatives due to disrupted crystal packing.
  • Solubility : The 3-fluoro-4-methylphenyl group balances lipophilicity and solubility, offering advantages over highly polar (methoxy) or bulky (chlorophenyl) analogs .
Anticancer Activity
  • Target Compound : Fluorine’s electronegativity may enhance binding to kinase active sites (e.g., via dipole interactions), as seen in ’s superior compounds IIa and IIb.
  • Comparison with IIa/IIb : The absence of a benzylidene group (as in IIa) may reduce activity against specific cancer cell lines but improve selectivity due to reduced off-target interactions .
Antimicrobial Activity
  • Pyrazoline-containing analogs () show enhanced antibacterial activity due to heterocyclic diversity.
  • The target compound’s fluorine and methyl groups may offer broader-spectrum activity compared to methoxy or unsubstituted phenyl derivatives .

Analytical Characterization

  • ¹H/¹³C-NMR : Fluorine’s deshielding effect splits neighboring proton signals (e.g., aromatic H adjacent to F), distinguishing it from methyl- or methoxy-substituted analogs.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 326–414) and fragmentation patterns confirm structural integrity vs. analogs .

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C18H18FNO3S
  • Molar Mass : 335.41 g/mol

Structural Features

The compound features a spiro structure that incorporates an indole moiety and a thiazolidine ring. The presence of the fluorine atom and the methyl group on the phenyl ring contributes to its unique chemical reactivity and biological properties.

Research indicates that compounds similar to 3'-(3-Fluoro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione may exhibit various biological activities through multiple mechanisms:

  • Antioxidant Activity : The compound may possess antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • Antimicrobial Properties : The structural features of the compound suggest potential antimicrobial activity against various pathogens.

Antioxidant Activity

A study evaluated the antioxidant capacity of a related compound using DPPH radical scavenging assays. Results indicated that compounds with similar structures exhibited significant scavenging activity, suggesting that this compound may follow suit.

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound A85%15
Compound B78%20
Target CompoundTBDTBD

Anti-inflammatory Effects

In vitro studies demonstrated that compounds with similar scaffolds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic role in conditions like rheumatoid arthritis or other inflammatory disorders.

Antimicrobial Activity

A recent investigation into the antimicrobial properties of thiazolidine derivatives found promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial action.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3'-(3-Fluoro-4-methylphenyl)-1-methylspiro[indole-thiazolidine]dione?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with carbonyl precursors. For analogous spiro-thiazolidine compounds, cyclization is achieved using thiourea and ketones in refluxing ethanol, followed by substitution with fluorophenyl groups. Reaction progress is monitored via thin-layer chromatography (TLC) . Key intermediates are purified via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing this spiro compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and stereochemistry. For example, ¹H NMR can resolve methyl and fluorophenyl protons, while X-ray crystallography (as used in similar spiro compounds) validates the spirocyclic geometry . Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How is the purity of the compound assessed during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity analysis. A C18 column and acetonitrile/water mobile phase (70:30) provide optimal resolution. Purity >95% is typically required for biological testing .

Advanced Research Questions

Q. What strategies optimize reaction yields for spiro-thiazolidine ring formation?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysts : Triethylamine (Et₃N) or DBU (1,8-diazabicycloundec-7-ene) accelerates ring closure .
  • Temperature control : Reflux conditions (80–100°C) improve kinetics, while inert atmospheres (N₂) prevent oxidation .
  • Monitoring : Real-time HPLC tracking identifies side products, enabling mid-reaction adjustments .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact biological activity?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are conducted by synthesizing analogs with varied substituents. For example:

  • Fluorophenyl groups enhance metabolic stability and receptor binding via hydrophobic interactions.
  • Methyl groups on the indole ring reduce steric hindrance, improving solubility .
  • Biological assays (e.g., MIC tests for antibacterial activity) quantify potency differences .

Q. What mechanisms explain contradictory bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times.
  • Impurity interference : Trace solvents (e.g., DMSO) or unreacted intermediates can skew results.
  • Resolution : Cross-validate using orthogonal assays (e.g., enzyme inhibition + cell viability) and ensure compound purity via recrystallization .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets (e.g., bacterial enzymes). For example:

  • The spiro-thiazolidine core may occupy hydrophobic pockets, while the fluorophenyl group engages in π-π stacking.
  • Free energy calculations (MM-GBSA) prioritize derivatives with lower binding energies .

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